D-(-)-4-Hydroxyphenyl-d4-glycine chemical properties
D-(-)-4-Hydroxyphenyl-d4-glycine chemical properties
Chemical Properties, Synthesis, and Bioanalytical Applications
Executive Summary
D-(-)-4-Hydroxyphenyl-d4-glycine (D-HPG-d4) is the stable, isotope-labeled analog of D-4-hydroxyphenylglycine, a critical non-proteinogenic amino acid side chain used in the synthesis of β-lactam antibiotics (e.g., Amoxicillin, Cefadroxil).[1][2][3] In bioanalytical research, D-HPG-d4 serves as the gold-standard Internal Standard (IS) for the quantification of antibiotic residues and metabolites via Isotope Dilution Mass Spectrometry (IDMS). This guide details its physicochemical profile, enzymatic synthesis, and validated LC-MS/MS protocols.
Molecular Identity & Physicochemical Profile[2][4][5]
D-HPG-d4 is characterized by the substitution of four hydrogen atoms on the phenyl ring with deuterium (
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| Chemical Name | D-(-)-4-Hydroxyphenyl-d4-glycine | (R)-2-Amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetic acid |
| CAS Number | 22818-40-2 (Unlabeled Parent) | Labeled variants are often catalog-specific (e.g., TRC-H949507). |
| Molecular Formula | ||
| Molecular Weight | ~171.19 g/mol | +4.03 Da shift vs. unlabeled (167.16 g/mol ) |
| Chirality | D-isomer (R-configuration) | Essential for stereospecific antibiotic synthesis. |
| Solubility | Amphoteric / Zwitterionic | Soluble in dilute acid (HCl) or base (NaOH). Poor water solubility at isoelectric point (pI ~5.5). |
| pKa Values | Phenolic -OH dissociates > pH 9.5. | |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert atmosphere. |
Synthetic Routes & Isotopic Integrity
The synthesis of D-HPG-d4 must achieve two goals: high enantiomeric excess (>99% ee) and high isotopic enrichment (>98 atom% D). The Chemo-Enzymatic Hydantoinase Process is the preferred route over pure chemical synthesis (e.g., Strecker) because it avoids complex chiral resolution steps.
Mechanism of Action[1][4]
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Precursor Selection: The process begins with Phenol-d5 or Benzaldehyde-d5 to ensure the deuterium label is locked onto the aromatic ring.
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Hydantoin Formation: The labeled aldehyde is converted to DL-5-(4-hydroxyphenyl-d4)hydantoin.
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Enzymatic Resolution: A dynamic kinetic resolution is achieved using D-Hydantoinase, which selectively opens the D-hydantoin ring. Spontaneous racemization of the unreacted L-hydantoin ensures 100% theoretical yield of the D-isomer.
Figure 1: Chemo-enzymatic cascade for D-HPG-d4 synthesis ensuring stereochemical purity.
Analytical Applications: LC-MS/MS Protocol[7]
D-HPG-d4 is primarily used to quantify Amoxicillin metabolites or free D-HPG side chains in biological matrices (plasma, milk, urine). The following protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix effects and extraction losses.
3.1 Mass Spectrometry Transitions (MRM)
The deuterium label on the ring results in a mass shift of +4 Da. The fragmentation pattern typically involves the loss of ammonia (
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Fragmentation Logic |
| D-HPG (Unlabeled) | 168.1 | 151.1 | 15 | Loss of |
| 168.1 | 122.1 | 25 | Loss of | |
| D-HPG-d4 (IS) | 172.1 | 155.1 | 15 | Ring-d4 retained |
| 172.1 | 126.1 | 25 | Ring-d4 retained |
3.2 Validated Extraction Workflow (Plasma/Milk)
Principle: D-HPG is highly polar (logP ~ -2.6). Traditional C18 extraction is insufficient. Protein precipitation followed by HILIC chromatography or Ion-Exchange SPE is required.
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Sample Prep: Aliquot 100 µL plasma.
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IS Spiking: Add 10 µL of D-HPG-d4 working solution (10 µg/mL in Methanol).
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Precipitation: Add 300 µL Acetonitrile (1% Formic Acid). Vortex 1 min.
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Separation: Centrifuge at 12,000 x g for 10 min at 4°C.
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Dilution: Transfer supernatant and dilute 1:1 with Water (to match initial mobile phase).
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Injection: 5 µL onto LC-MS/MS.
Figure 2: Sample preparation workflow for quantitation of D-HPG using D-HPG-d4.
Handling, Stability & Storage
4.1 Deuterium Exchange (The "Washout" Risk)
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Risk: While Ring-d4 labels are robust, exposure to extremely high temperatures (>80°C) in strong mineral acids (e.g., 6M HCl) for extended periods can induce H/D exchange.
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Mitigation: Perform hydrolysis or deproteinization at moderate temperatures (<60°C) when possible. The protocol above uses Acetonitrile precipitation to avoid this risk entirely.
4.2 Solubility & Stock Solutions
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Solvent: Do not attempt to dissolve directly in 100% Acetonitrile.
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Stock Prep: Dissolve 1 mg in 1 mL of 0.1M HCl or 50:50 Methanol:Water . The acidic environment aids dissolution of the zwitterion.
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Storage: Store stock solutions at -80°C. Stable for 6 months.
References
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D-4-Hydroxyphenylglycine (Unlabeled Parent) General Properties. ChemicalBook/CAS Data.
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Enzymatic Synthesis of D-HPG (Hydantoinase Process). ResearchGate.
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LC-MS/MS Method Development for Peptide/Amino Acid Analysis. German Sport University Cologne.
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D-HPG as a Beta-Lactam Intermediate. MedChemExpress.
Sources
- 1. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. DL-4-HYDROXYPHENYLGLYCINE | 938-97-6 [chemicalbook.com]
- 4. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
